molecular formula C17H16N2O2 B14200810 1,2-bis(4-methoxyphenyl)-1H-imidazole CAS No. 852525-37-2

1,2-bis(4-methoxyphenyl)-1H-imidazole

Cat. No.: B14200810
CAS No.: 852525-37-2
M. Wt: 280.32 g/mol
InChI Key: FYBRCHQDFZRMCM-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)-1H-imidazole is an organic compound characterized by the presence of two methoxyphenyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methoxyphenyl)-1H-imidazole can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with glyoxal, followed by cyclization with ammonium acetate. The reaction typically occurs under reflux conditions in ethanol, yielding the desired imidazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogenated imidazole derivatives.

Scientific Research Applications

1,2-Bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

    1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Shares the methoxyphenyl groups but differs in the core structure.

    1,2-Bis(4-methoxyphenyl)ethyne: Contains a triple bond instead of the imidazole ring.

    1,2-Bis(4-methoxyphenyl)disulfane: Features a disulfide linkage instead of the imidazole ring.

Uniqueness: 1,2-Bis(4-methoxyphenyl)-1H-imidazole stands out due to its imidazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with distinct electronic properties.

Properties

CAS No.

852525-37-2

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)imidazole

InChI

InChI=1S/C17H16N2O2/c1-20-15-7-3-13(4-8-15)17-18-11-12-19(17)14-5-9-16(21-2)10-6-14/h3-12H,1-2H3

InChI Key

FYBRCHQDFZRMCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN2C3=CC=C(C=C3)OC

Origin of Product

United States

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